Cas no 86604-77-5 ((4-Methoxy-3-methylpyridin-2-yl)methanol)

(4-Methoxy-3-methylpyridin-2-yl)methanol structure
86604-77-5 structure
Nome del prodotto:(4-Methoxy-3-methylpyridin-2-yl)methanol
Numero CAS:86604-77-5
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD08272123
CID:720295
PubChem ID:10844583

(4-Methoxy-3-methylpyridin-2-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (4-Methoxy-3-methylpyridin-2-yl)methanol
    • 2-Pyridinemethanol,4-methoxy-3-methyl-
    • 4-Methoxy-3- Methyl-2-pyridine methanol
    • 2-hydroxymethyl-3-methyl-4-methoxy-pyridine
    • 2-hydroxymethyl-4-methoxy-3-methylpyridine
    • 2-Pyridinemethanol,4-methoxy-3-methyl
    • 2-Hydroxymethyl-3-methyl-4-methoxypyridine
    • 4-Methoxy-3-Methyl-2-Pyridinemethanol
    • 4-Methoxy-3-Methyl-2-pyridine methanol
    • PubChem21118
    • 2-Pyridinemethanol, 4-methoxy-3-methyl-
    • LSHQBGRAEVQZBJ-UHFFFAOYSA-N
    • 4-Methoxy-3-methylpyridine-2-methanol
    • VP15163
    • AK135047
    • EN001594
    • ST24034724
    • 2-hydroxymethyl-3-m
    • 4-Methoxy-3-methyl-2-pyridinemethanol (ACI)
    • SCHEMBL2998901
    • CS-0153444
    • DS-4884
    • (4-Methoxy-3-methyl-2-pyridyl)methanol
    • SY115292
    • 86604-77-5
    • AKOS006286019
    • DB-049982
    • DTXSID60445615
    • C76823
    • MFCD08272123
    • MDL: MFCD08272123
    • Inchi: 1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3
    • Chiave InChI: LSHQBGRAEVQZBJ-UHFFFAOYSA-N
    • Sorrisi: OCC1C(C)=C(OC)C=CN=1

Proprietà calcolate

  • Massa esatta: 153.07900
  • Massa monoisotopica: 153.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 119
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 42.4

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.120±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: No data available
  • Punto di ebollizione: 276.9±35.0 ºC (760 Torr),
  • Punto di infiammabilità: 121.2±25.9 ºC,
  • Indice di rifrazione: 1.531
  • Solubilità: Dissoluzione (58 g/l) (25°C),
  • PSA: 42.35000
  • LogP: 0.89090

(4-Methoxy-3-methylpyridin-2-yl)methanol Informazioni sulla sicurezza

(4-Methoxy-3-methylpyridin-2-yl)methanol Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(4-Methoxy-3-methylpyridin-2-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D555855-1g
(4-Methoxy-3-methylpyridin-2-yl)methanol
86604-77-5 95%
1g
$695 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M49090-250mg
(4-Methoxy-3-methylpyridin-2-yl)methanol
86604-77-5
250mg
¥1326.0 2021-09-04
Chemenu
CM174147-5g
(4-methoxy-3-methylpyridin-2-yl)methanol
86604-77-5 95%
5g
$1017 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TT399-50mg
(4-Methoxy-3-methylpyridin-2-yl)methanol
86604-77-5 97%
50mg
476.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TT399-1g
(4-Methoxy-3-methylpyridin-2-yl)methanol
86604-77-5 97%
1g
2991.0CNY 2021-08-03
abcr
AB444240-1 g
(4-Methoxy-3-methylpyridin-2-yl)methanol; .
86604-77-5
1g
€525.70 2022-03-24
Alichem
A029003808-250mg
4-Methoxy-3-methylpyridine-2-methanol
86604-77-5 95%
250mg
$235.15 2023-08-31
Alichem
A029003808-1g
4-Methoxy-3-methylpyridine-2-methanol
86604-77-5 95%
1g
$587.88 2023-08-31
Ambeed
A268823-1g
(4-Methoxy-3-methylpyridin-2-yl)methanol
86604-77-5 97%
1g
$95.0 2024-04-17
1PlusChem
1P004PWH-100mg
4-Methoxy-3-Methyl-2-Pyridinemethanol
86604-77-5 97%
100mg
$135.00 2024-04-21

(4-Methoxy-3-methylpyridin-2-yl)methanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Riferimento
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Synthetic Routes 2

Condizioni di reazione
1.1 -
2.1 Reagents: Acetic anhydride ,  Sodium hydroxide
Riferimento
(H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate
Kohl, Bernhard; et al, Journal of Medicinal Chemistry, 1992, 35(6), 1049-57

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 5 °C; 5 °C → 25 °C; 12 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
2.2 1 h, 60 °C; 3 h, 60 °C
2.3 Reagents: Water
3.1 5 h, 120 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Riferimento
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Synthetic Routes 4

Condizioni di reazione
1.1 5 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Riferimento
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Sodium hydroxide
Riferimento
(H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate
Kohl, Bernhard; et al, Journal of Medicinal Chemistry, 1992, 35(6), 1049-57

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
1.2 1 h, 60 °C; 3 h, 60 °C
1.3 Reagents: Water
2.1 5 h, 120 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Riferimento
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Nitrous acid Solvents: Dichloromethane
2.1 -
3.1 Reagents: Acetic anhydride ,  Sodium hydroxide
Riferimento
(H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate
Kohl, Bernhard; et al, Journal of Medicinal Chemistry, 1992, 35(6), 1049-57

(4-Methoxy-3-methylpyridin-2-yl)methanol Raw materials

(4-Methoxy-3-methylpyridin-2-yl)methanol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86604-77-5)(4-Methoxy-3-methylpyridin-2-yl)methanol
A863113
Purezza:99%/99%
Quantità:5.0g/10.0g
Prezzo ($):366.0/623.0